molecular formula C23H25N3O5 B2507532 ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 890639-18-6

ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2507532
CAS No.: 890639-18-6
M. Wt: 423.469
InChI Key: KALIWMCCKPBONE-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex synthetic compound designed for advanced pharmacological and chemical research. Its molecular architecture incorporates a benzodiazole (benzimidazole) core, a feature prevalent in many bioactive molecules and pharmaceuticals. This heterocyclic scaffold is known for its versatile interactions with biological targets, making it a valuable pharmacophore in medicinal chemistry for developing enzyme inhibitors and receptor modulators . The structure is further functionalized with a 5-oxopyrrolidin-3-yl (succinimide-derived) moiety, a group demonstrated in scientific literature to possess significant anti-inflammatory and analgesic potential through mechanisms such as cyclooxygenase (COX) inhibition . The presence of a 2,5-dimethoxyphenyl substituent suggests potential for unique electronic and steric properties that may influence binding affinity and selectivity. This combination of structural features makes the compound a compelling candidate for researchers investigating novel pathways in inflammation and pain, exploring structure-activity relationships (SAR) of heterocyclic compounds, or developing new synthetic methodologies for complex molecular frameworks . Its primary research value lies in its use as a standard or probe in bioactivity screening assays and as a key intermediate in the synthesis of more specialized chemical entities.

Properties

IUPAC Name

ethyl 2-[2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-4-31-22(28)14-26-18-8-6-5-7-17(18)24-23(26)15-11-21(27)25(13-15)19-12-16(29-2)9-10-20(19)30-3/h5-10,12,15H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALIWMCCKPBONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common approach starts with the preparation of 2,5-dimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and esterification to form the final product . The reaction conditions often involve the use of catalysts such as PTSA (p-toluenesulfonic acid) and solvents like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has been investigated for several applications:

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its benzodiazole core is known for anxiolytic and sedative properties, while the pyrrolidine ring may enhance its bioactivity. Research indicates that derivatives of benzodiazole can interact with neurotransmitter systems, potentially leading to therapeutic effects in anxiety and depression disorders.

Neuropharmacology

Studies have shown that compounds similar to this compound exhibit psychoactive effects. Investigations into its interaction with serotonin receptors could elucidate its potential as a treatment for mood disorders.

Synthesis and Modification

The compound can be synthesized through various methods that allow for modifications to enhance its pharmacological profile. For instance, altering substituents on the benzodiazole or pyrrolidine moieties may improve selectivity and potency against specific biological targets.

Data Table: Comparison of Similar Compounds

Compound NameStructure HighlightsNotable Properties
Ethyl 2-(5-Oxopyrrolidin-3-YL)acetateContains a pyrrolidine ringPotential psychostimulant effects
Benzodiazepine derivativesBenzodiazole coreAnxiolytic and sedative properties
DimethoxyphenethylaminesSimilar phenolic structurePsychoactive effects

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anxiolytic Activity

In a study examining the anxiolytic potential of related compounds, researchers found that modifications to the benzodiazole moiety significantly affected binding affinity to GABA receptors. This compound demonstrated promising results in preclinical models.

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the interaction of this compound with serotonin receptors. The results indicated that it could act as a partial agonist at certain receptor subtypes, suggesting potential use in treating depressive disorders.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate (referred to as the compound hereafter) is a complex organic molecule notable for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole moiety , a pyrrolidine ring , and an ester functional group , contributing to its diverse biological activities. The molecular formula is C19H25N3O3C_{19}H_{25}N_{3}O_{3} with a molecular weight of approximately 342.39 g/mol . Its intricate structure suggests potential interactions with various biological targets.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Modulation : The benzodiazole component may interact with GABA receptors, potentially exhibiting anxiolytic or sedative effects similar to benzodiazepines.
  • Enzyme Inhibition : The pyrrolidine structure might inhibit specific enzymes, contributing to its pharmacological effects.
  • Neurotransmitter Interaction : The presence of the dimethoxyphenyl group suggests possible interactions with neurotransmitter systems, particularly in modulating dopaminergic or serotonergic pathways.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. For instance, studies on benzodiazepine derivatives have shown their effectiveness in anxiety disorders due to their action on GABA_A receptors. The compound may exhibit comparable effects due to its structural similarities.

2. Neuroprotective Properties

Preliminary studies suggest that compounds containing the pyrrolidine ring may possess neuroprotective properties. This activity is hypothesized to stem from their ability to modulate oxidative stress and inflammation in neuronal cells .

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
Ethyl 2-(5-Oxopyrrolidin-3-YL)acetatePyrrolidine ringPotential psychostimulant effects
Benzodiazepine DerivativesBenzodiazole coreAnxiolytic and sedative properties
DimethoxyphenethylaminesSimilar phenolic structurePsychoactive effects

Case Study: Anxiolytic Effects

A study investigating the anxiolytic properties of benzodiazole derivatives found that compounds with similar structural motifs significantly reduced anxiety-like behavior in animal models. The mechanism was linked to enhanced GABAergic transmission . This suggests that this compound could potentially offer similar therapeutic benefits.

Q & A

Q. What are the recommended synthetic pathways for ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves: (1) Formation of the pyrrolidinone core via cyclization of substituted amines with diketones under acidic conditions. (2) Coupling the pyrrolidinone moiety to a benzodiazole scaffold using Ullmann or Buchwald-Hartwig amination. (3) Acetylation of the benzodiazole nitrogen with ethyl chloroacetate.
  • Key parameters : Optimize temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF or THF for coupling), and catalyst systems (e.g., Pd(OAc)₂ for cross-coupling) to improve yields .
  • Validation : Monitor intermediates via TLC and characterize using 1H^1H-NMR and LC-MS.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical workflow :
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • IR spectroscopy to verify carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Approach :
  • DFT calculations (e.g., B3LYP/6-31G* basis set) to model HOMO-LUMO gaps and electrostatic potential maps.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina.
    • Validation : Compare computational results with experimental UV-Vis spectra and cyclic voltammetry data .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation, particularly in the pyrrolidinone ring?

  • Methodology :
  • X-ray crystallography : Use SHELXL for structure refinement. Define puckering parameters (Cremer-Pople coordinates) to quantify non-planarity in the pyrrolidinone ring .
  • Validation : Cross-check torsion angles and bond lengths with Cambridge Structural Database entries.
    • Example : A puckering amplitude (Q) of 0.45 Å and phase angle (φ) of 120° may indicate a twisted envelope conformation .

Q. How do structural modifications (e.g., substituents on the benzodiazole or dimethoxyphenyl groups) affect bioactivity?

  • SAR strategy :
  • Synthesize analogs : Replace methoxy groups with halogens or alkyl chains.
  • Assay design : Test inhibitory activity against kinase targets (e.g., EGFR) via fluorescence polarization.
    • Data interpretation : Use IC₅₀ values and molecular dynamics simulations to correlate substituent bulk/hydrophobicity with potency .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural elucidation?

  • Case study : If NMR suggests planar pyrrolidinone but X-ray shows puckering:
  • Solution : Analyze dynamic effects (NMR timescale) vs. static crystal packing. Variable-temperature NMR can detect ring flexibility.
  • Tools : SHELXL’s ADPs (anisotropic displacement parameters) to assess thermal motion in the crystal .

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